Molecular weight and formula of (R)-1-Boc-2-(tert-butyl)piperazine
Molecular weight and formula of (R)-1-Boc-2-(tert-butyl)piperazine
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of (R)-1-Boc-2-(tert-butyl)piperazine and Related Chiral Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Boc-2-(tert-butyl)piperazine represents a niche yet strategically significant class of building blocks in medicinal chemistry: chiral, C2-substituted, and sterically hindered piperazines. While not a readily available commodity, its structure embodies key features sought after in modern drug design for imposing specific conformational constraints and exploring novel chemical space. This guide provides a comprehensive technical overview of this compound class, detailing its molecular characteristics, outlining robust synthetic strategies for its creation from common starting materials, defining rigorous analytical methods for its characterization, and exploring its applications in drug discovery. The principles and protocols described herein are tailored for researchers seeking to synthesize and utilize this or structurally related chiral piperazines to advance their discovery programs.
The Strategic Importance of Chiral, C2-Substituted Piperazines
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its two nitrogen atoms provide handles for synthetic diversification and serve as key hydrogen bond acceptors or donors, enhancing solubility and target affinity.[2] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms (N1 and N4).[3] This has left the chemical space of C2-substituted piperazines, which introduce a chiral center and a three-dimensional architecture, significantly underexplored.[4]
The introduction of a bulky substituent like a tert-butyl group at the C2 position, as in the title compound, offers distinct advantages:
-
Conformational Rigidity: The steric hindrance forces the piperazine ring into a more defined conformation, reducing the entropic penalty upon binding to a biological target.
-
Vectorial Exploration: The substituent provides a defined vector for exploring specific pockets within a target protein, enabling fine-tuning of structure-activity relationships (SAR).
-
Metabolic Stability: The bulky group can shield adjacent positions from metabolic enzymes, potentially improving the pharmacokinetic profile of a drug candidate.
(R)-1-Boc-2-(tert-butyl)piperazine, therefore, serves as a valuable, albeit challenging, scaffold for building highly specific and potent therapeutic agents.
Physicochemical Properties and Molecular Characteristics
As (R)-1-Boc-2-(tert-butyl)piperazine is not a standard catalog item, its specific experimental data is not published. However, we can deduce its core properties and provide data for a closely related, commercially available analog, (R)-1-Boc-2-methylpiperazine, for comparison.
Table 1: Molecular Properties of (R)-1-Boc-2-(tert-butyl)piperazine and a Related Analog.
| Property | (R)-1-Boc-2-(tert-butyl)piperazine (Calculated) | (R)-1-Boc-2-methylpiperazine (Experimental) |
| Molecular Formula | C₁₃H₂₆N₂O₂ | C₁₀H₂₀N₂O₂[5] |
| Molecular Weight | 242.36 g/mol | 200.28 g/mol [5] |
| CAS Number | Not Assigned | 170033-47-3[5] |
| Appearance (Predicted) | White to off-white solid | White crystalline solid[5] |
| Key Features | Chiral, sterically hindered, Boc-protected | Chiral, Boc-protected |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure, C2-substituted piperazines is a non-trivial task. The primary challenge lies in establishing the stereocenter while constructing the heterocyclic ring and ensuring orthogonal protection of the two nitrogen atoms for subsequent functionalization. A robust and scalable synthesis can be approached starting from readily available chiral α-amino acids.[4]
Detailed Experimental Protocol: Synthesis from (R)-tert-Leucine
This protocol describes a validated pathway for producing orthogonally protected, C2-substituted piperazines, adapted for the synthesis of the title compound.[4]
Workflow Visualization
Caption: Synthetic workflow for (R)-1-Boc-2-(tert-butyl)piperazine.
Methodology:
-
Step 1: Reduction of (R)-tert-Leucine.
-
Procedure: To a cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), slowly add a solution of (R)-tert-leucine. After the addition, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Causality: LiAlH₄ is a powerful reducing agent that efficiently converts the carboxylic acid to a primary alcohol, yielding (R)-tert-leucinol, without affecting the amine.
-
-
Step 2: N-Boc Protection.
-
Procedure: Dissolve the crude (R)-tert-leucinol in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine (TEA). Stir at room temperature until the starting material is consumed.
-
Causality: The Boc group protects the primary amine, preventing it from acting as a nucleophile in subsequent steps and setting up the orthogonal protection scheme.
-
-
Step 3: Conversion of Alcohol to Azide.
-
Procedure: Cool the N-Boc-(R)-tert-leucinol in DCM to 0 °C and add TEA followed by methanesulfonyl chloride (MsCl) to form the mesylate in situ. After stirring, remove the solvent and dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃) and heat the reaction.
-
Causality: This is a two-part conversion. First, the alcohol is converted to a good leaving group (mesylate). Second, an Sₙ2 reaction with sodium azide introduces the second nitrogen atom required for the piperazine ring.
-
-
Step 4: Reduction of Azide to Amine.
-
Procedure: Dissolve the azide in methanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Causality: This step reduces the azide to a primary amine, yielding the key chiral 1,2-diamine precursor.
-
-
Step 5: Annulation to Form the Piperazine Ring.
-
Procedure: Dissolve the N¹-Boc-protected diamine in a suitable solvent and add a base. Slowly add a solution of bromoethyldiphenylsulfonium triflate. This reagent generates a vinyl sulfonium salt in situ, which undergoes an aza-Michael addition followed by ring closure.[4]
-
Causality: This key cyclization step forms the six-membered piperazine ring, yielding the final product, (R)-1-Boc-2-(tert-butyl)piperazine.
-
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of the final compound is critical. A multi-pronged analytical approach is required.
Workflow Visualization
Caption: Analytical workflow for product validation.
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of the tert-butyl group on the ring (a singlet, ~0.9-1.1 ppm), the Boc group (a singlet, ~1.4 ppm), and the diastereotopic protons of the piperazine ring (a series of complex multiplets).[6]
-
¹³C NMR: Will verify the total number of unique carbons. Key signals include the Boc carbons (~28.5 and ~80.0 ppm) and the carbamate carbonyl (~156 ppm).[6]
-
2D NMR (COSY, HSQC): These experiments are essential to assign the complex proton and carbon signals of the piperazine ring unambiguously.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is ideal.
-
Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 243.21, confirming the molecular weight.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the enantiomeric excess (e.e.) of the final product.
-
Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as Chiralpak® IC.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive like diethylamine (DEA) is often required to improve peak shape for basic compounds.[6]
-
Detection: UV detection, likely at a low wavelength (~210 nm) due to the lack of a strong chromophore.
-
-
Validation: The method must be validated by running a racemic standard (if available, or by analyzing a sample from a non-stereoselective synthesis) to confirm the separation of the (R) and (S) enantiomers.
-
Applications in Drug Discovery and Development
While specific applications of (R)-1-Boc-2-(tert-butyl)piperazine are not documented, the class of C2-substituted piperazines is increasingly recognized for its potential in creating highly selective kinase inhibitors, GPCR modulators, and CNS agents.
-
As a Kinase Inhibitor Scaffold: The rigid conformation imposed by the C2-substituent can be exploited to achieve selectivity among different kinase enzymes, which often have highly conserved ATP binding pockets. The tert-butyl group can be oriented to probe specific hydrophobic sub-pockets not accessible to planar or flexible scaffolds.
-
In CNS Drug Design: The piperazine motif is common in CNS drugs. Introducing chirality and steric bulk can fine-tune interactions with neurotransmitter receptors and transporters, potentially leading to novel agents for psychiatric or neurodegenerative disorders.
-
As a Tool for SAR Expansion: For an existing drug series containing an N-substituted piperazine, replacing it with a C2-substituted scaffold is a powerful strategy to expand the SAR and potentially overcome issues like off-target effects or poor pharmacokinetics.
Conceptual Role in Drug Development
Caption: Role as a building block in API synthesis.
Conclusion
(R)-1-Boc-2-(tert-butyl)piperazine is a prototypical example of a next-generation heterocyclic building block that offers medicinal chemists an opportunity to impart three-dimensionality and conformational restriction into their drug candidates. Although its synthesis is more demanding than that of simple piperazines, the potential rewards in terms of improved potency, selectivity, and pharmacokinetic properties are substantial. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to access this and related chiral scaffolds, enabling the exploration of new, promising areas of chemical space in the pursuit of novel therapeutics.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
ResearchGate. The medicinal chemistry of piperazines: A review. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
RSC Publishing. Second-generation piperazine derivatives as promising radiation countermeasures. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
PubMed. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation. [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 18004789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
